molecular formula C20H23N5O3S B2492258 2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 893905-45-8

2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2492258
CAS No.: 893905-45-8
M. Wt: 413.5
InChI Key: QWSGVRJUYDJTHI-UHFFFAOYSA-N
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Description

2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that includes a diazino-pyrimidinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo condensation reactions to form the diazino-pyrimidinyl core. The introduction of the sulfanyl and acetamide groups is achieved through nucleophilic substitution and acylation reactions, respectively. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide stands out due to its unique diazino-pyrimidinyl core and the presence of both sulfanyl and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-11(2)21-14(26)10-29-18-15-17(24(4)20(28)25(5)19(15)27)22-16(23-18)13-8-6-7-12(3)9-13/h6-9,11H,10H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSGVRJUYDJTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)NC(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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